2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline
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Overview
Description
2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its fused ring structure, which includes a pyrrole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of dimethyl malonate with suitable aldehydes and amines can lead to the formation of the desired pyrroloquinoline core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted pyrroloquinolines with different functional groups .
Scientific Research Applications
2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms and identify potential targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrroloquinoline core but with different substituents, leading to distinct chemical and biological properties.
3H-pyrrolo[3,2-f]quinoline-8-carboxylic acid: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2,4,8,9-tetramethyl-7H-pyrrolo[2,3-h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its four methyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,4,8,9-tetramethyl-1H-pyrrolo[2,3-h]quinoline |
InChI |
InChI=1S/C15H16N2/c1-8-7-9(2)16-15-12(8)5-6-13-14(15)10(3)11(4)17-13/h5-7,16H,1-4H3 |
InChI Key |
HAISKTCAGYVWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=NC(=C(C3=C2N1)C)C)C |
Origin of Product |
United States |
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